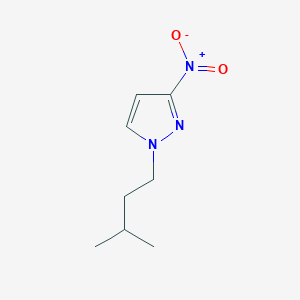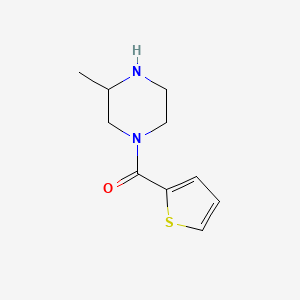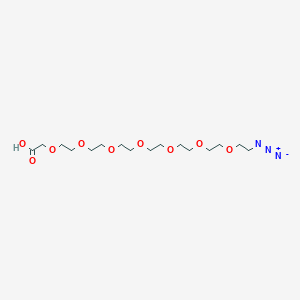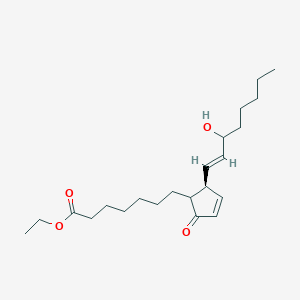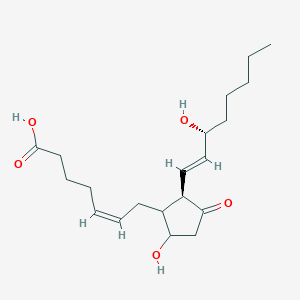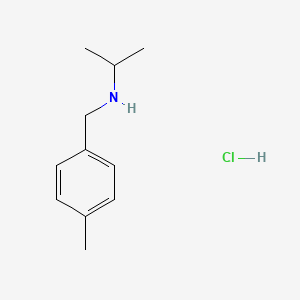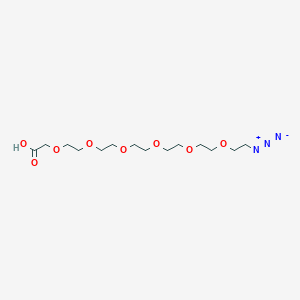
Azido-PEG6-CH2COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG6-CH2COOH, also known as 20-Azido-3,6,9,12,15,18-hexaoxaicosanoic acid, is a polyethylene glycol (PEG)-based compound. It is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The compound contains an azide group, which makes it a valuable reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions .
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG6-CH2COOH is typically synthesized through a multi-step process involving the functionalization of PEG with azide and carboxyl groups. The synthesis begins with the activation of PEG with a suitable leaving group, followed by nucleophilic substitution with sodium azide to introduce the azide group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the azide and carboxyl group introduction .
化学反応の分析
Types of Reactions
Azido-PEG6-CH2COOH primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper source and reducing agent, respectively. .
SPAAC: This reaction is performed under mild conditions, often in aqueous media, without the need for additional reagents
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and biocompatible. These conjugates are widely used in bioconjugation, drug delivery, and the synthesis of PROTACs .
科学的研究の応用
Azido-PEG6-CH2COOH has numerous applications in scientific research, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and bioconjugates through click chemistry
Biology: The compound is employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for various biological studies
Medicine: This compound is used in the development of targeted drug delivery systems and PROTACs, which are designed to selectively degrade disease-causing proteins
Industry: The compound is utilized in the production of advanced materials and nanotechnology applications
作用機序
Azido-PEG6-CH2COOH exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkynes to form triazoles, which serve as robust and biocompatible linkers. In the context of PROTACs, the compound facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome .
類似化合物との比較
Similar Compounds
- Azido-PEG4-CH2COOH
- Azido-PEG8-CH2COOH
- Azido-dPEG4-acid
- Azido-dPEG8-acid
- 6-Azido-hexanoic acid
Uniqueness
Azido-PEG6-CH2COOH is unique due to its optimal chain length, which provides a balance between flexibility and stability. This makes it particularly suitable for applications requiring precise spatial arrangement and biocompatibility. Compared to shorter or longer PEG linkers, this compound offers enhanced solubility and reduced steric hindrance, making it a preferred choice for bioconjugation and PROTAC synthesis .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O8/c15-17-16-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14(18)19/h1-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXXKIVNLFPCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
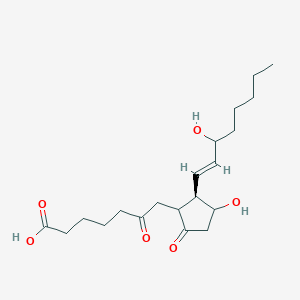
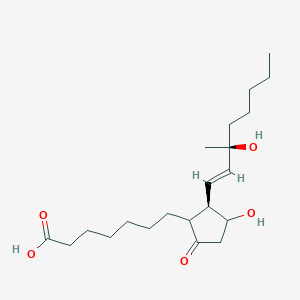
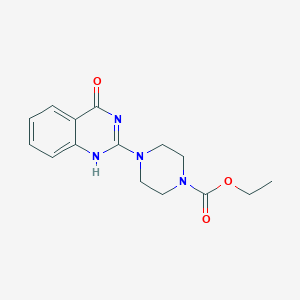
![6-methyl-3-[2-(2-phenyl-1,3-thiazol-4-yl)ethylamino]-2H-1,2,4-triazin-5-one](/img/structure/B7852319.png)
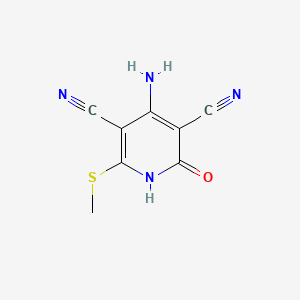
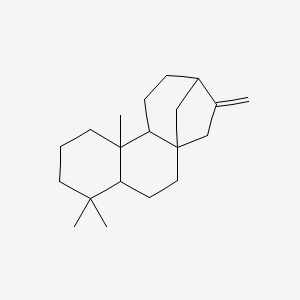
![Butyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852337.png)
